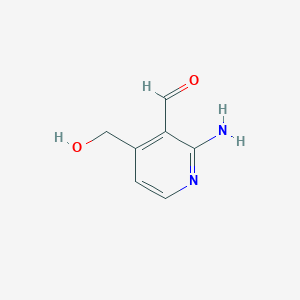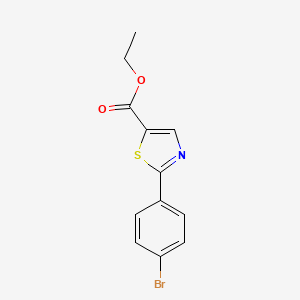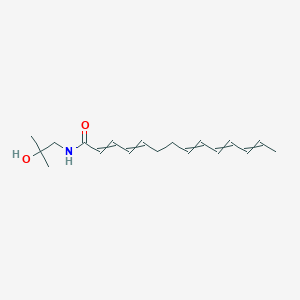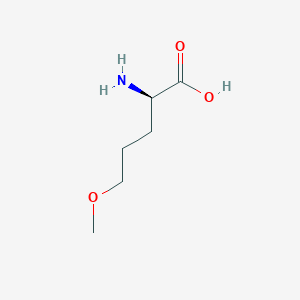
3-Chloro-N-methoxy-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-methoxy-N-methylisonicotinamide is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of isonicotinamide, characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the nitrogen atom of the isonicotinamide structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methoxy-N-methylisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidation may yield a corresponding N-oxide, while reduction can lead to the formation of a dechlorinated product.
Applications De Recherche Scientifique
3-Chloro-N-methoxy-N-methylisonicotinamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to biological targets . The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-methoxy-N-methylacetamide: Similar structure but with an acetamide group instead of isonicotinamide.
3-Chloro-N-methoxy-N-methylpyridine-4-carboxamide: Another derivative of isonicotinamide with similar functional groups.
Uniqueness
3-Chloro-N-methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
3-chloro-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
Clé InChI |
FHDAKKONNFZMDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(C=NC=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



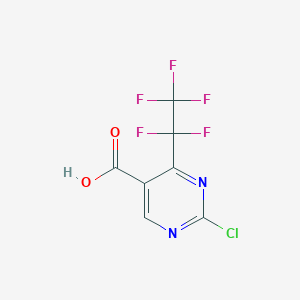
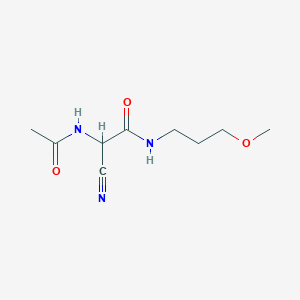
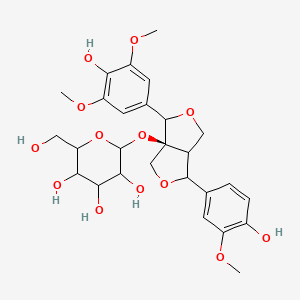

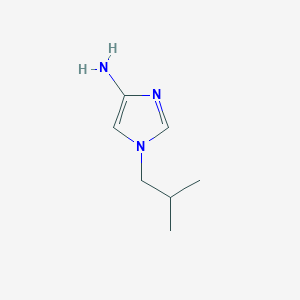
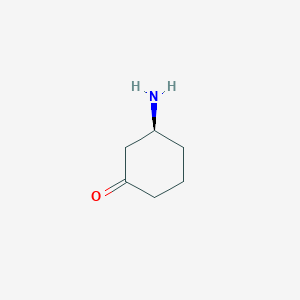
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)
![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
